1-(2-Methoxyphenyl)propan-2-ol

Vue d'ensemble

Description

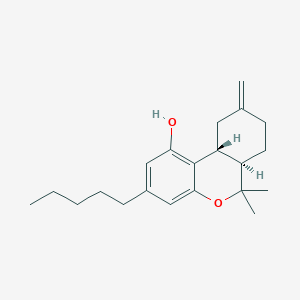

1-(2-Methoxyphenyl)propan-2-ol, also known as 2-methoxyphenol or guaiacol, is a natural phenolic compound found in wood smoke, coal tar, and creosote. It is used in the synthesis of many products, including fragrances, pharmaceuticals, and industrial chemicals. It has been studied for its potential therapeutic effects, including its anti-inflammatory, anti-bacterial, and anti-cancer properties.

Applications De Recherche Scientifique

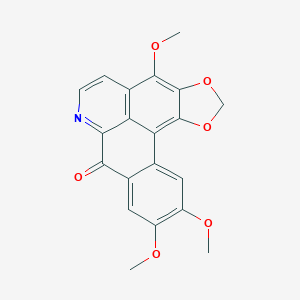

Synthesis of Urapidil

“1-(2-Methoxyphenyl)propan-2-ol” is used in the synthesis of Urapidil . Urapidil is an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Large Scale Production

The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, derived from “1-(2-Methoxyphenyl)propan-2-ol”, was purified by recrystallization from the optimized solvents, which was beneficial to large scale production .

Antihypertensive Drug

Urapidil, synthesized using “1-(2-Methoxyphenyl)propan-2-ol”, is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood–brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Treatment of Hypertensive Crises and Perioperative Hypertension

Urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension . Due to its rapid onset of action and ease of controllability, urapidil has been developed in a variety of dosage forms including injections, oral capsules, and eye drops .

Preventing Reflex Tachycardia

The unique mechanism of Urapidil, synthesized using “1-(2-Methoxyphenyl)propan-2-ol”, can prevent reflex tachycardia in patients .

Chemical Properties

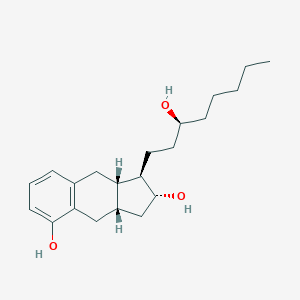

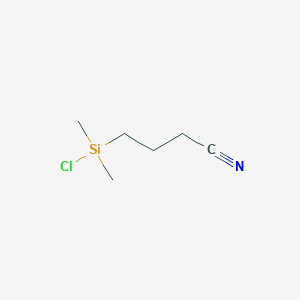

“1-(2-Methoxyphenyl)propan-2-ol” has a molecular weight of 166.22 and its IUPAC name is 1-(2-methoxyphenyl)-2-propanol . It is a viscous liquid and should be stored in a sealed, dry place at room temperature .

Mécanisme D'action

Target of Action

It is known that this compound is an intermediate in the synthesis of urapidil , a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Mode of Action

As an intermediate in the synthesis of urapidil, it contributes to the overall pharmacological action of the final product .

Biochemical Pathways

Given its role in the synthesis of urapidil, it may indirectly influence the pathways associated with blood pressure regulation and central nervous system function .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant .

Result of Action

As an intermediate in the synthesis of urapidil, it contributes to the overall therapeutic effects of the final product, which include lowering peripheral blood pressure and exerting central antihypertensive activity .

Action Environment

It is known that the compound should be stored in a sealed container at room temperature .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVATSABYKBNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342130 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)propan-2-ol | |

CAS RN |

15541-26-1 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)